2-Azahypoxanthine Sodium Salt
Description
Natural Occurrence and Discovery in Mycology
The story of 2-Azahypoxanthine (AHX) is intrinsically linked to the phenomenon of "fairy rings"—the naturally occurring arcs or circles of lush, dark green grass. mdpi.comacs.org For centuries, the cause of this enhanced growth was a mystery. mdpi.com Scientific investigation into this folklore led to the discovery of AHX, a plant growth-stimulating compound, in the culture broth of the fairy-ring-forming fungus, Lepista sordida. mdpi.comjst.go.jpresearchgate.net This discovery marked the first time AHX was isolated from a natural source. acs.org
Researchers cultured the mycelia of Lepista sordida and identified AHX as the "fairy" responsible for the stimulated plant growth observed in these rings. nii.ac.jpnih.gov Alongside AHX, another compound, imidazole-4-carboxamide (ICA), which has a growth-suppressing effect on turfgrass, was also isolated from the same fungus. mdpi.comnih.gov These findings provided a chemical basis for the long-observed phenomenon of fairy rings. mdpi.com
The biosynthesis of AHX in Lepista sordida is a complex process involving a novel purine (B94841) metabolic pathway. nih.govrsc.org It is synthesized from 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a precursor in the purine metabolic pathway common to many organisms. nih.govnii.ac.jp Studies have shown that the carbon skeletons of AHX are constructed from glycine (B1666218) and that the fungus metabolizes 5-aminoimidazole-4-carboxamide (AICA) to produce AHX. researchgate.netacs.org The formation of the unique 1,2,3-triazine (B1214393) ring in AHX involves reactive nitrogen species derived from nitric oxide produced by nitric oxide synthase. rsc.orgnii.ac.jp
Role as a "Fairy Chemical" in Plant-Fungus Interactions
The term "fairy chemicals" was coined to describe AHX and its related compounds due to their origin in the fairy ring phenomenon. mdpi.com AHX, produced by the fungus, acts as a potent plant growth regulator, stimulating the growth of various plants, not just the grasses found in fairy rings. nii.ac.jpnih.gov This interaction is a clear example of the chemical communication and influence that fungi can have on plant life. researchgate.net
When AHX is absorbed by plants, it is metabolized into 2-aza-8-oxohypoxanthine (AOH). mdpi.comnii.ac.jpnih.gov This conversion is catalyzed by the enzyme xanthine (B1682287) oxidase. nii.ac.jpnih.gov AOH also exhibits growth-promoting properties, indicating a sustained effect of the original "fairy chemical" within the plant. The discovery of these compounds and their effects has shed light on the complex symbiotic and pathogenic relationships that can exist between fungi and plants in an ecosystem. nih.gov
The table below summarizes the key "fairy chemicals" and their primary observed effects in the context of plant-fungus interactions.
| Compound Name | Abbreviation | Source | Primary Effect on Plants |
| 2-Azahypoxanthine | AHX | Lepista sordida | Growth stimulation nii.ac.jpnih.gov |
| Imidazole-4-carboxamide | ICA | Lepista sordida | Growth suppression mdpi.comnih.gov |
| 2-Aza-8-oxohypoxanthine | AOH | Metabolite of AHX in plants | Growth stimulation |
Endogenous Presence and Significance in Plant Biology
Initially discovered as a fungal metabolite, subsequent research has revealed that AHX and its derivatives are not foreign to plants. mdpi.comnih.gov In fact, they are endogenously present in a wide range of plant species, including major cereal crops like rice, wheat, and corn. mdpi.comtandfonline.com The amounts of endogenous AHX and AOH found in rice are comparable to those of known plant hormones such as strigolactones and brassinosteroids. nii.ac.jptandfonline.com
The endogenous production of these "fairy chemicals" in plants follows a novel purine metabolic pathway, similar to the one identified in fungi. jst.go.jpnii.ac.jpnih.gov Plants can synthesize AHX from 5-aminoimidazole-4-carboxamide (AICA), a molecule within the universal purine metabolic pathway. nii.ac.jp This finding suggests that what was once considered a fungal "trick" is actually a conserved biological pathway in the plant kingdom. nih.gov
The presence of this pathway and these compounds in plants points to their significance as a new family of plant hormones. jst.go.jpnih.gov They have been shown to regulate plant growth and provide tolerance against various environmental stresses. jst.go.jpnih.gov For instance, studies have demonstrated that AHX and AOH can increase the grain yields of wheat and rice. The discovery of this endogenous system has opened up new avenues for research into plant physiology and the development of novel agricultural applications. tandfonline.comresearchgate.net
The following table lists some of the plants in which endogenous "fairy chemicals" have been detected.
| Plant Species | Compounds Detected |
| Rice (Oryza sativa) | AHX, AOH, ICA nii.ac.jptandfonline.comresearchgate.net |
| Wheat (Triticum aestivum) | AHX, AOH mdpi.comtandfonline.com |
| Corn (Zea mays) | AHX, AOH mdpi.com |
| Arabidopsis | AHX, AOH nii.ac.jpnih.gov |
| Tomato | AHX, AOH nii.ac.jpnih.gov |
| Potato | AHX, AOH nii.ac.jp |
| Bentgrass | AHX, AOH nii.ac.jp |
| Zoysiagrass | AHX, AOH nii.ac.jp |
| Eucalyptus | AHX, AOH nii.ac.jp |
| Chlorella | AHX, AOH nii.ac.jp |
| Parachlorella | AHX, AOH nii.ac.jp |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5H-imidazo[4,5-d]triazin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYVSIZRFNAOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N5NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Analog Development
Established Synthetic Pathways for 2-Azahypoxanthine
The primary and most practical synthesis of 2-Azahypoxanthine (AHX) begins with the readily available precursor, 5-aminoimidazole-4-carboxamide (B1664886) (AICA), which is itself an intermediate in the natural purine (B94841) metabolic pathway. nii.ac.jp The established method involves the chemical conversion of AICA to AHX through a diazotization reaction.
The key steps in this pathway are:
Diazotization: 5-aminoimidazole-4-carboxamide hydrochloride salt is dissolved in an acidic aqueous solution and cooled. researchgate.net An ice-cold solution of sodium nitrite (B80452) (NaNO₂) is then added, which converts the primary amino group on the imidazole (B134444) ring into a diazonium salt. This proceeds smoothly to form the intermediate diazoimidazole carboxamide (DICA). nii.ac.jp
Cyclization: The triazine ring of AHX is then formed by heating the DICA intermediate. An optimized method for larger-scale preparations involves heating DICA in methanol (B129727) at 60 °C, which has been shown to be superior in terms of both yield and handling compared to other methods. nii.ac.jp
Another significant, though less direct, established route is the biomimetic synthesis of 2-Azahypoxanthine riboside (AHXr), a key biosynthetic intermediate. This pathway starts from inosine (B1671953) and involves several steps, including selective protection of hydroxyl groups and cleavage of the glycosidic bond, to ultimately yield the riboside derivative. nii.ac.jp
A comparative analysis of different synthetic approaches highlights the practicality of the diazonium route for producing significant quantities of the compound.
Table 1: Comparative Analysis of Synthetic Routes for 2-Azahypoxanthine and its Riboside This table is interactive. You can sort and filter the data.
| Metric | Diazonium Route | Biomimetic Route (for AHXr) |
|---|---|---|
| Starting Material | 5-aminoimidazole-4-carboxamide (AICA) | Inosine |
| Key Process | Diazotization and thermal cyclization | Glycosidic bond cleavage and ribosylation |
| Primary Product | 2-Azahypoxanthine (AHX) | 2-Azahypoxanthine riboside (AHXr) |
| Scalability | Suitable for decagram-scale synthesis | Gram-scale synthesis |
| Reported Yield | High | 68% (after deprotection) |
Advanced Methodologies in Azapurine Scaffold Synthesis
Beyond the established pathways for AHX itself, advanced synthetic methods are being developed for the broader class of azapurine scaffolds, reflecting a drive towards greater efficiency and molecular diversity.
One such modern approach is the use of microwave-assisted synthesis . This technique has been successfully applied to create novel 6-methoxy-5,6-dihydro-5-azapurines. nih.govresearchgate.net The method is noted for being simple and fast, relying on readily accessible reagents like trimethyl orthoformate and aminotriazole-derived formamidines. nih.govresearchgate.net While not directly a synthesis of AHX, it demonstrates a powerful, contemporary strategy for constructing the core azapurine ring system.
Another innovative strategy involves direct C–H functionalization . Specifically, palladium-catalyzed C–H arylation has been used to synthesize derivatives of imidazole-4-carboxamide (ICA), a direct precursor to AHX. cdnsciencepub.com This method allows for the direct attachment of aryl groups to the imidazole core without the need for pre-functionalized starting materials, representing a more step-economical approach to generating analogs. cdnsciencepub.com Such techniques are at the forefront of synthetic chemistry, enabling rapid construction of compound libraries for further study. wiley.com
Derivatization Strategies and Structure-Activity Relationship (SAR) Studies
The derivatization of 2-Azahypoxanthine is critical for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications affect the molecule's biological function, particularly its activity as a plant growth promoter. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Key derivatization strategies include:
Hydroxylation: Regioselective hydroxylation of AHX at the C-8 position using the enzyme xanthine (B1682287) oxidase produces 2-aza-8-oxohypoxanthine (AOH), a common and biologically active metabolite. nii.ac.jp This enzymatic conversion is a highly specific method for creating this key derivative.
Biotin (B1667282) Labeling: To create molecular probes for mechanistic studies, such as identifying protein receptors, biotin-tagged derivatives of AHX and its riboside (AHXr) have been synthesized. nii.ac.jp The synthesis involves alkylation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach the biotin moiety.
Photolabile Protection: For applications in oligonucleotide synthesis, a 2-aza-2'-deoxyinosine derivative was prepared with a photolabile protecting group (a nitroveratryloxycarbonyl or NVOC group). This allows for light-directed removal of the protecting group, enabling precise control during solid-phase synthesis.
These derivatization efforts are essential for exploring the molecule's mechanism of action and for developing new research tools. nih.govnih.gov
Table 2: Key Derivatives of 2-Azahypoxanthine and Their Research Applications This table is interactive. You can sort and filter the data.
| Derivative | Synthetic Method | Purpose / Application |
|---|---|---|
| 2-Aza-8-oxohypoxanthine (AOH) | Enzymatic oxidation (Xanthine Oxidase) | Study of a biologically active metabolite. nii.ac.jp |
| 2-Azahypoxanthine riboside (AHXr) | Biomimetic route from inosine | Study of a key biosynthetic intermediate. nii.ac.jp |
| Biotin-labeled AHX/AHXr | Alkylation and CuAAC ("click" chemistry) | Molecular probes for receptor-binding studies. |
| NVOC-protected 2-aza-2'-deoxyinosine | Introduction of a photolabile group | Controlled incorporation into oligonucleotides. |
Considerations for Sodium Salt Formation in Synthetic Processes
While many synthetic procedures yield 2-Azahypoxanthine as a free acid, the sodium salt form is also commercially available and relevant for certain applications. cymitquimica.comimpurity.combiosynth.comlgcstandards.com The formation of 2-Azahypoxanthine Sodium Salt is typically achieved in a separate, subsequent step after the primary synthesis of the parent compound.
The imidazole and triazinone portions of the 2-Azahypoxanthine molecule contain acidic N-H protons. The formation of the sodium salt involves the deprotonation of one of these sites by a suitable sodium base. A standard laboratory procedure would involve treating a solution or suspension of 2-Azahypoxanthine with a stoichiometric amount of a base such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe). In a related synthesis of pyrazolotriazinones, neutralization with a sodium methoxide solution was found to be effective.
After the reaction, the solvent is typically removed to isolate the salt. This compound is described as a light brown, hygroscopic solid, meaning it readily absorbs moisture from the air. impurity.com Its IUPAC name is sodium 7H-imidazo[4,5-d] nii.ac.jprsc.orgtriazin-4-olate, indicating the negative charge resides on the oxygen atom in one of its major resonance structures.
Biosynthetic and Metabolic Pathways of 2 Azahypoxanthine
Elucidation of Novel Purine (B94841) Metabolic Pathway Diversion
Research has uncovered that 2-Azahypoxanthine (AHX), a compound initially isolated from the fairy ring-forming fungus Lepista sordida, is not exclusive to fungi but is also endogenously produced in plants through a novel diversion of the purine metabolic pathway. nii.ac.jpresearchgate.net This pathway represents a significant new branch of purine metabolism, a fundamental process in all living organisms. nii.ac.jp The core of this discovery lies in the identification of AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), as naturally occurring substances in plants like rice and Arabidopsis. nii.ac.jp Their endogenous levels are comparable to those of known plant hormones, suggesting their significance in plant physiology. nii.ac.jp
Involvement of 5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide (AICAR) in Biosynthesis
The biosynthesis of AHX originates from an intermediate of the de novo purine synthesis pathway, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). nii.ac.jpnih.govwikipedia.org The structural similarity between AHX and purine bases led to the hypothesis that AICAR is the precursor. nih.gov Feeding experiments with L. sordida confirmed this, showing that the consumption of supplied AICAR directly correlated with an accumulation of AHX. nih.gov In this novel pathway, AICAR is first converted to its base form, 5-aminoimidazole-4-carboxamide (AICA). researchgate.netnih.gov This diversion from the standard purine pathway, where AICAR is formylated to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), is a critical step. nii.ac.jp AICA then undergoes further reactions, including diazotization and amination, to form the unique 1,2,3-triazine (B1214393) ring of AHX. nii.ac.jp This process indicates that both fungi and plants have evolved to utilize a common purine intermediate for the synthesis of these "fairy chemicals". researchgate.netnih.gov
Identification and Characterization of Key Biosynthetic Enzymes (e.g., APRT, HGPRT, NOS5)
Several key enzymes have been identified as crucial players in this unique biosynthetic route.
Adenine (B156593) Phosphoribosyltransferase (APRT): In the fungus L. sordida, APRT is involved in the reversible conversion of AICAR to AICA. nih.gov Studies have shown that the mycelial extract possesses APRT activity, and the expression of the APRT gene is enhanced when AICAR is supplied, suggesting a transcriptional control mechanism. nih.gov This enzyme effectively channels the purine intermediate AICA away from the main pathway towards AHX biosynthesis. nih.gov
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This major purine salvage enzyme plays a significant role in the metabolism of AHX and AOH in both fungi and plants. researchgate.netnih.govrsc.org In L. sordida, the expression of the HGPRT gene increased when AHX content was at its highest. nih.govresearchgate.net Recombinant HGPRT has been shown to catalyze the reversible reaction between AHX and its ribonucleotide, as well as between AOH and its newly identified derivatives, AOH ribonucleotide and ribonucleoside. researchgate.netnih.govrsc.org This suggests HGPRT regulates the cellular levels of AHX by managing the equilibrium between the base and its ribonucleotide form. acs.org
Nitric Oxide Synthase 5 (NOS5): The formation of the unprecedented 1,2,3-triazine ring in AHX is a chemically challenging step. Transcriptomic analysis in L. sordida pointed towards the involvement of nitric oxide (NO). researchgate.netnih.gov It was discovered that a specific nitric oxide synthase, NOS5, is likely the enzyme responsible for this transformation. researchgate.netnih.gov Recombinant NOS5 was shown to produce NO, and it is hypothesized that NOS5-derived reactive nitrogen species are essential for the formation of the triazine moiety from the AICA precursor. researchgate.netnih.gov
Transcriptomic Analysis of Metabolic Genes
To identify the genes responsible for AHX biosynthesis in L. sordida, a differential gene expression analysis (transcriptomics) was performed using MiSeq. researchgate.netnih.govresearchgate.net This analysis compared gene expression at different time points during fungal culture, correlating it with AHX production levels. acs.org
The results revealed that the expression of several genes within the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, was significantly upregulated when AHX production was highest. nih.govresearchgate.netacs.org Notably, genes for the biosynthesis of AICAR and the gene for HGPRT showed increased transcript abundance. acs.org This transcriptomic data provided strong evidence for the diversion of the purine pathway and was instrumental in pinpointing key enzymes like NOS5 and HGPRT for further characterization. researchgate.netnih.govacs.org
Catabolic Pathways and Metabolite Formation
Once synthesized, 2-Azahypoxanthine is not metabolically inert. It is subject to further enzymatic conversions, leading to the formation of related metabolites that also possess biological activity.
Enzymatic Conversion to 2-Aza-8-oxohypoxanthine (AOH)
The primary catabolic step for AHX in plants and fungi is its oxidation to 2-Aza-8-oxohypoxanthine (AOH). nii.ac.jpresearchgate.net This conversion was first observed in rice shoots treated with AHX and was subsequently identified in other plants like Arabidopsis, tomato, and turfgrass. nii.ac.jp
The enzyme responsible for this regioselective hydroxylation at the C-8 position is a xanthine (B1682287) oxidase/dehydrogenase. nii.ac.jp The reaction is analogous to the conversion of hypoxanthine (B114508) to xanthine in the conventional purine degradation pathway. nii.ac.jp In L. sordida, a specific molybdopterin-independent xanthine dioxygenase has been identified that catalyzes the conversion of AHX to AOH. oup.comnih.gov Similarly, bacterial enzymes, such as those from Burkholderia contaminans and Buttiauxella sp., can efficiently perform this bioconversion. nih.gov
| Organism/System | Enzyme Type | Key Finding | Reference |
|---|---|---|---|
| Plants (e.g., Rice, Arabidopsis) | Xanthine Oxidase (XOD) | AHX is metabolized into AOH, a common metabolite in various plant species. | nii.ac.jp |
| Fungus (Lepista sordida) | Xanthine Dioxygenase (XDO) | A molybdopterin-independent dioxygenase catalyzes the conversion. | oup.comnih.gov |
| Bacteria (e.g., Burkholderia) | Xanthine Dehydrogenase (XDH) | Efficient bioconversion of AHX to AOH by resting bacterial cells. | nih.gov |
Glucosidation of 2-Azahypoxanthine and its Metabolites
In addition to oxidation, another metabolic modification observed in plants is glucosidation. In rice, further metabolites of the "fairy chemicals" have been identified as N-glucosides of both AHX and AOH. tandfonline.com Glycosylation is a common mechanism in plants for modifying the properties of compounds, such as their solubility, transport, and biological activity. The identification of these glucosides suggests a more complex metabolic network for AHX and its derivatives within plant cells, potentially regulating their storage and function. tandfonline.com
Molecular and Cellular Mechanisms of Biological Activity
Interactions with Plant Growth Regulation Systems
2-Azahypoxanthine (AHX), a purine (B94841) analog, has been identified as a significant plant growth regulator. researchgate.netoup.com Originally isolated from the fairy-ring-forming fungus Lepista sordida, this compound, along with its derivatives, is now recognized as endogenously present in plants, forming a class of compounds referred to as "fairy chemicals" (FCs). researchgate.netresearchgate.net These molecules are involved in a novel purine metabolic pathway and have demonstrated the ability to regulate the growth of a wide range of plants and enhance tolerance to various environmental stresses. researchgate.netresearchgate.net
Effects on Crop Yield and Agronomic Traits (e.g., Panicle Number, Culm Length)
Similarly, studies on wheat have demonstrated that AHX treatment can lead to significant increases in dry weight and grain yield. nii.ac.jp The compound appears to mitigate the negative effects of environmental stressors, such as high temperatures, which can decrease tiller numbers. nii.ac.jp
Below is a data table summarizing the effects of 2-Azahypoxanthine (AHX) application on rice agronomic traits from a pot experiment.
| Treatment Stage | Panicle Number (PN) | Culm Length (CL) (cm) | Brown Rice Yield (g) |
| Control | 28.8 ± 1.3 | 82.5 ± 4.5 | 38.6 ± 3.4 |
| Transplanting | 31.0 ± 2.0 (107.6%) | 87.0 ± 4.3 (105.5%) | 40.5 ± 3.4 (104.9%) |
| Tillering | 31.8 ± 1.5 (110.4%) | 86.5 ± 2.9 (104.8%) | 45.8 ± 4.7 (118.6%) |
| Panicle Formation | 28.8 ± 5.5 (100.0%) | 84.3 ± 5.8 (102.2%) | 44.7 ± 3.6 (115.8%) |
| Ripening | 28.6 ± 3.4 (99.3%) | 86.1 ± 4.0 (104.4%) | 43.5 ± 6.5 (112.7%) |
| Data derived from a pot experiment on rice (Oryza sativa L. cv. Nipponbare). Values in parentheses represent the percentage relative to the control. researchgate.net |
Modulation of Gene Expression for Nutrient Uptake and Stress Resistance in Plants
The growth-promoting effects of 2-Azahypoxanthine are linked to its ability to modulate the expression of genes involved in crucial plant processes, including nutrient uptake and stress resistance. researchgate.net AHX has been shown to trigger the up-regulation of genes associated with nutrient acquisition, detoxification, and resistance to pathogens. researchgate.net For instance, in rice, AHX treatment up-regulated the expression of OsTIP2;1, a gene involved in nitrogen absorption, particularly in the roots. researchgate.net Furthermore, studies have indicated that AHX up-regulates the expression of genes like glutathione (B108866) S-transferases (GST) and Bowman-Birk-type proteinase inhibitors (BBI), both of which are connected to tolerance against environmental stresses such as high salinity and low temperatures. nii.ac.jp This modulation of gene expression provides a molecular basis for the observed enhancement in plant growth and resilience.
Analogies and Intersections with Cytokinin Action and Plant Purine Metabolism
2-Azahypoxanthine and its derivatives, collectively known as fairy chemicals, are structurally related to purines, which are fundamental components of nucleic acids and other essential biomolecules. researchgate.netnih.gov This structural similarity extends to cytokinins, a class of plant hormones with a purine skeleton that play a critical role in cell division and growth. researchgate.netnih.gov Like cytokinins, AHX can be metabolized in plants through processes such as N-glucosylation, which can modulate its activity. researchgate.netnih.gov
AHX is integrated into a novel purine metabolic pathway in plants. researchgate.netnih.govnii.ac.jp It can be synthesized from 5-aminoimidazole-4-carboxamide (B1664886) (AICA), a known intermediate in the conventional purine metabolic pathway. nii.ac.jp Furthermore, AHX can be converted to its metabolite, 2-aza-8-oxohypoxanthine (AOH), by the enzyme xanthine (B1682287) oxidase. nii.ac.jp The discovery of the endogenous existence of AHX, AOH, and another related compound, imidazole-4-carboxamide (ICA), in plants points to a previously unknown branch of purine metabolism with significant regulatory functions in plant development and stress response. researchgate.netresearchgate.netnih.gov
Enzyme-Substrate Recognition and Interactions
The biological activity of 2-Azahypoxanthine is intrinsically linked to its recognition and interaction with specific enzymes, particularly those involved in purine metabolism. The structural resemblance of AHX to natural purine bases allows it to act as a substrate or inhibitor for these enzymes, thereby influencing cellular metabolic pathways.
Recognition by Purine Salvage Enzymes (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase)
2-Azahypoxanthine is recognized as a substrate by the purine salvage enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). researchgate.netnih.gov This has been demonstrated in studies where AHX was shown to inhibit the conversion of hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP), while hypoxanthine, in turn, inhibited the conversion of AHX to its ribonucleotide, 2-azaIMP. nih.gov This competitive interaction indicates that both compounds vie for the same active site on the HGPRT enzyme. nih.gov Recombinant HGPRT has been shown to catalyze the reversible interconversion between AHX and 2-azahypoxanthine-ribonucleotide, further confirming this enzymatic recognition. researchgate.net The expression of the gene encoding HGPRT was also found to increase when AHX content was at its highest in the fungus Lepista sordida, suggesting a regulatory link. researchgate.net
Below is a data table summarizing the enzymatic interaction of 2-Azahypoxanthine with key enzymes in purine metabolism.
| Enzyme | Interaction with 2-Azahypoxanthine | Effect |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Substrate | Converts 2-Azahypoxanthine to 2-azaIMP. nih.gov |
| IMP Dehydrogenase | Competitive Inhibitor (as 2-azaIMP) | Inhibits the conversion of IMP to XMP, with a Ki of 66 µM. nih.gov |
| Xanthine Oxidase | Substrate | Converts 2-Azahypoxanthine to 2-aza-8-oxohypoxanthine (AOH). nii.ac.jp |
Further Enzymatic Transformations and Their Biological Significance
Once converted to its ribonucleotide form, 2-azaIMP, by HGPRT, 2-Azahypoxanthine undergoes further enzymatic transformations that are central to its biological effects. nih.gov A principal metabolite of AHX in cell cultures is 2-azaATP. nih.gov The formation of 2-azaIMP is a critical step, as this molecule acts as a competitive inhibitor of IMP dehydrogenase, an essential enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov By inhibiting this enzyme, AHX selectively reduces the cellular pools of guanine nucleotides, which can in turn inhibit DNA synthesis. nih.gov
Another significant enzymatic transformation is the oxidation of AHX to 2-aza-8-oxohypoxanthine (AOH) by xanthine oxidase. nii.ac.jp AOH has also been identified as a common metabolite of AHX in plants and is considered one of the "fairy chemicals" with plant growth-regulating properties. researchgate.netoup.comnii.ac.jp These enzymatic conversions highlight how the initial recognition of AHX by cellular enzymes leads to a cascade of metabolic events with profound biological consequences, from altering nucleotide pools to producing other active regulatory molecules.
Mechanisms in Cellular Regulation (in vitro studies)
In vitro research provides fundamental insights into the cellular and molecular pathways influenced by 2-Aza-8-oxohypoxanthine (AOH), the active metabolite of 2-Azahypoxanthine. researchgate.net Studies have concentrated on its effects in skin cell models, particularly concerning pigmentation, gene expression, and inflammatory responses.
Investigations using murine melanoma cell lines (B164A5) have elucidated the direct impact of AOH on melanin (B1238610) production pathways. mdpi.comresearchgate.net Melanin synthesis is a complex process where the enzyme tyrosinase plays a rate-limiting role. mdpi.com The activity of this enzyme is a critical target for controlling skin pigmentation. nih.gov
Research findings indicate that AOH directly inhibits tyrosinase activity. mdpi.comresearchgate.net In one study, the addition of AOH to murine melanoma cells resulted in a 13% inhibition of tyrosinase activity compared to the untreated control group. mdpi.comresearchgate.net This enzymatic inhibition has a direct consequence on the cell's ability to produce melanin. The same study demonstrated that AOH treatment led to a significant 36% suppression of melanin production in these cells. mdpi.comresearchgate.net These results strongly suggest that the compound's ability to lighten skin, as observed in clinical trials, is at least partially due to its direct inhibitory effect on tyrosinase, which effectively curtails melanin synthesis. mdpi.com
Table 1: Effect of 2-Aza-8-oxohypoxanthine (AOH) on Murine Melanoma Cells
| Parameter | Observed Effect | Magnitude of Change | Cell Line |
| Tyrosinase Activity | Inhibition | 13% Reduction | Murine Melanoma |
| Melanin Production | Suppression | 36% Reduction | Murine Melanoma |
Studies utilizing DNA microarray analysis on normal human epidermal keratinocytes (NHEK) have shown that AOH can modulate the expression of specific genes crucial for skin function. mdpi.com Exposure to AOH was found to increase the expression levels of genes involved in maintaining the skin barrier function in a concentration-dependent manner. mdpi.com
Furthermore, DNA microarray data revealed that AOH suppresses the expression of a group of genes known to induce inflammatory cytokines. researchgate.netresearchgate.net This includes key genes such as prostaglandin (B15479496) E synthase (PGES) and prostaglandin-endoperoxide synthase 2, more commonly known as cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netresearchgate.net The expression of the gene for Interleukin-18, another pro-inflammatory cytokine, was also reported to be suppressed. researchgate.netresearchgate.net This regulation of gene expression at the cellular level points to a multi-faceted mechanism of action, impacting both the structural integrity of the epidermis and its inflammatory status.
AOH exerts a notable influence on pro-inflammatory pathways, which are closely linked to melanin production. mdpi.com Pro-inflammatory factors such as Prostaglandin E₂ (PGE₂) and enzymes like Cyclooxygenase-2 (COX-2) are known to increase tyrosinase expression. mdpi.com The synthesis of PGE₂ is part of the arachidonic acid cascade, where COX-2 converts arachidonic acid into this inflammatory mediator. mdpi.com PGE₂ subsequently contributes to melanocyte proliferation. mdpi.com
In vitro studies on normal human epidermal keratinocytes (NHEK) have demonstrated that AOH suppresses the gene expression of both PGES and COX-2. mdpi.comresearchgate.net By downregulating these key enzymes, AOH is hypothesized to inhibit the inflammatory cascade that leads to increased tyrosinase activity and subsequent melanin formation. mdpi.com This suggests that the skin lightening effect of AOH is not only due to direct tyrosinase inhibition but also results from the suppression of pro-inflammatory factors that would otherwise promote melanogenesis. mdpi.comresearchgate.net
Table 2: Gene Expression Regulated by 2-Aza-8-oxohypoxanthine (AOH) in Human Epidermal Cells
| Gene/Gene Group | Function | Effect of AOH | Cell Line |
| Prostaglandin E Synthase (PGES) | Pro-inflammatory; Melanin Formation | Suppressed Expression | NHEK |
| Cyclooxygenase-2 (COX-2) | Pro-inflammatory; Melanin Formation | Suppressed Expression | NHEK |
| Interleukin-18 (IL-18) | Pro-inflammatory Cytokine | Suppressed Expression | NHEK |
| Skin Barrier Function Genes | Epidermal Integrity | Increased Expression | NHEK |
Analytical and Methodological Approaches in Research
Advanced Spectroscopic and Chromatographic Techniques for Compound Detection and Characterization
The detection and characterization of 2-Azahypoxanthine (AHX) and its related compounds rely on a suite of powerful analytical techniques. mdpi.com Spectroscopic methods provide information on molecular structure, composition, and properties, while chromatography is essential for separating components from complex mixtures for identification and quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Azahypoxanthine. A specific high-pressure liquid chromatographic method has been developed for the simultaneous analysis of 2-Azahypoxanthine, dacarbazine (B1669748) (DTIC), and 5-aminoimidazole-4-carboxamide (B1664886) (AIC) in biological matrices like plasma and urine. nih.gov This method utilizes a C18 μBondapak column with a gradient elution system. nih.gov The mobile phase consists of sodium acetate (B1210297) and acetonitrile (B52724), with detection performed at a UV wavelength of 280 nm. nih.gov This technique demonstrates good linearity and has a detection limit of 0.5 micrograms/ml for 2-Azahypoxanthine. nih.gov In other studies, HPLC has also been used to detect metabolites of AHX in rice. researchgate.net
For more detailed structural elucidation and identification, HPLC is often coupled with mass spectrometry (MS). Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been employed in metabolomics studies to determine metabolic profiles, which can include 2-Azahypoxanthine. researchgate.net The structural identity of related "fairy chemicals" has been confirmed through various spectroscopic analyses, including single-crystal X-ray diffraction techniques. researchgate.net Additionally, flash chromatography using a silica (B1680970) stationary phase has been utilized as a fractionation method for the initial isolation of these compounds from natural sources. researchgate.net
Table 1: HPLC Method for 2-Azahypoxanthine Detection
| Parameter | Specification | Source |
|---|---|---|
| Technique | High-Pressure Liquid Chromatography (HPLC) | nih.gov |
| Column | C18 μBondapak | nih.gov |
| Mobile Phase | Gradient elution with 0.5 M sodium acetate (pH 7.0) and 25% acetonitrile in 0.05 M sodium acetate (pH 5.5) | nih.gov |
| Detection | UV at 280 nm | nih.gov |
| Lower Limit of Detection | 0.5 µg/ml | nih.gov |
| Linearity Range | Up to 53 µg/ml | nih.gov |
Gene Expression Profiling and Omics Technologies in Biosynthesis Research
Investigating the biosynthetic pathway of 2-Azahypoxanthine involves modern omics technologies, particularly transcriptomics and metabolomics. researchgate.netnumberanalytics.com These high-throughput methods allow for a broad, systemic view of the molecular processes within an organism. mdpi.com
Differential gene expression analysis has been a key strategy in identifying the genes responsible for 2-Azahypoxanthine synthesis in the fungus Lepista sordida. researchgate.net By comparing gene expression under different conditions, researchers predicted that genes within the purine (B94841) and histidine metabolic pathways, as well as the arginine biosynthetic pathway, are involved in its formation. researchgate.net This type of analysis is often carried out using RNA sequencing (RNA-seq), a powerful technology that measures the expression levels of thousands of genes simultaneously. numberanalytics.com
The integration of transcriptomics with other omics technologies, such as metabolomics, provides a more comprehensive understanding. numberanalytics.com High-throughput metabolomics, using techniques like UPLC-Q-TOF/MS, can identify and quantify a wide range of small-molecule metabolites in a biological sample. researchgate.net By correlating changes in gene expression with changes in the metabolic profile, researchers can link specific genes to the production of compounds like 2-Azahypoxanthine. This integrated approach is crucial for mapping out novel metabolic pathways. researchgate.netmdpi.com
In Vitro Cellular Assays for Mechanistic Investigations
In vitro assays are indispensable for dissecting the molecular mechanisms of action and biosynthesis of 2-Azahypoxanthine at a cellular and enzymatic level. These experiments, conducted in a controlled environment outside of a living organism, allow for the detailed study of specific biological interactions.
A significant finding from in vitro studies is the role of purine salvage enzymes in the metabolism of 2-Azahypoxanthine. It has been demonstrated that hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in purine metabolism, recognizes both 2-Azahypoxanthine (AHX) and its metabolite, 2-aza-8-oxohypoxanthine (AOH), as substrates. researchgate.net Furthermore, enzymatic assays using mycelial extracts from Lepista sordida have shown the activity of adenine (B156593)/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT). researchgate.net These enzymatic assays were instrumental in synthesizing novel derivatives, such as AOH ribonucleotide and its corresponding ribonucleoside, providing insight into how these compounds are processed within the cell. researchgate.net
These types of in vitro enzymatic studies are fundamental for confirming the function of genes identified through omics approaches and for understanding the biochemical transformations a compound undergoes. nih.gov
Isotopic Labeling and Feeding Experiments for Pathway Elucidation
Isotopic labeling and feeding experiments are powerful techniques used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. boku.ac.at This approach has been central to understanding the origin of the 2-Azahypoxanthine molecule.
Based on its chemical structure, researchers hypothesized that 2-Azahypoxanthine was derived from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a known intermediate in the purine metabolic pathway. researchgate.net To test this, a feeding experiment was conducted where AICAR was supplied to cultures of the fungus Lepista sordida. researchgate.net Subsequent analysis confirmed the consumption of the supplied AICAR and a corresponding accumulation of 2-Azahypoxanthine, providing strong evidence for this biosynthetic link. researchgate.net
This methodology often involves the use of stable isotopes, such as ¹³C and ¹⁵N, to label precursor molecules. nih.gov When these labeled precursors are fed to an organism, the isotopes become incorporated into the downstream products. boku.ac.at By analyzing the final product with techniques like mass spectrometry, researchers can pinpoint which atoms from the precursor were used to build the new molecule, thereby mapping the pathway with high precision. nih.gov For example, in the study of other microbial products, feeding experiments with ¹³C- and ¹⁵N-labeled compounds like glycine (B1666218) and ammonium (B1175870) sulfate (B86663) have successfully identified the origins of the carbon and nitrogen atoms in the final structure. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 2-Azahypoxanthine | AHX |
| 2-Azahypoxanthine Sodium Salt | |
| 5-aminoimidazole-4-carboxamide | AIC |
| 5-aminoimidazole-4-carboxamide ribonucleotide | AICAR |
| 2-aza-8-oxohypoxanthine | AOH |
| Acetonitrile | |
| Adenine | |
| Arginine | |
| Dacarbazine | DTIC |
| Histidine | |
| Imidazole-4-carboxamide | ICA |
Future Research Directions and Translational Perspectives
Deeper Elucidation of Regulatory Networks in Plant Physiology
Future research is poised to unravel the intricate regulatory networks governed by 2-Azahypoxanthine (AHX) and its derivatives in plant physiology. Discovered as a plant growth stimulator produced by the fairy ring-forming fungus Lepista sordida, AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), have been shown to be endogenously produced in plants through a novel purine (B94841) metabolic pathway. researchgate.netnii.ac.jpnih.gov These compounds, collectively termed "fairy chemicals" (FCs), enhance tolerance to various stresses and regulate the growth of a wide array of plants, leading to increased yields in crops like rice and wheat. researchgate.netnih.govjst.go.jp
A key area for future investigation is the precise mechanism by which these compounds modulate plant growth and stress responses. While it's known that AHX can influence the expression of genes related to stress tolerance, such as a Bowman-Birk type protease inhibitor, the broader signaling cascades remain to be fully mapped. nii.ac.jp For instance, in citrus juice sacs, AHX and AOH have been observed to regulate carotenoid accumulation at the transcriptional level, suggesting a complex interplay with metabolic pathways. nih.gov Understanding how these molecules are perceived by plant cells and how the signal is transduced to elicit downstream effects is a critical next step. This includes identifying specific receptors and downstream signaling components.
Furthermore, the interaction of the AHX pathway with other known plant hormone signaling networks is a promising avenue of research. It is hypothesized that FCs may represent a new family of plant hormones. nih.govmdpi.com Investigating the crosstalk between AHX and hormones like auxins, cytokinins, gibberellins, and abscisic acid will provide a more holistic understanding of its role in developmental processes and stress adaptation. The discovery that rice can regulate the activity of AHX and AOH by converting them into their glucosides suggests a sophisticated mechanism of hormonal homeostasis that warrants further exploration. acs.org
The impact of FCs on nutrient uptake and utilization is another area ripe for investigation. Under saline conditions, plants face challenges in maintaining ion homeostasis, particularly the balance between sodium (Na+) and potassium (K+). nih.govfrontiersin.org Research could explore whether AHX and its analogs can modulate the expression or activity of ion transporters to mitigate the toxic effects of salinity and improve nutrient acquisition. nih.govfrontiersin.orgmdpi.com
Exploration of Novel Enzymatic Transformations and Inhibitory Profiles
The enzymatic transformations of 2-Azahypoxanthine (AHX) and its analogs present a fertile ground for future research, with potential applications spanning from agriculture to medicine. A key known transformation is the oxidation of AHX to 2-aza-8-oxohypoxanthine (AOH) by xanthine (B1682287) oxidase. nii.ac.jpnii.ac.jp This conversion is not only a crucial step in the metabolic pathway of AHX in plants but also highlights the potential for other enzymatic modifications. researchgate.netnii.ac.jp
Future studies could focus on identifying and characterizing other enzymes that interact with AHX and its derivatives. For example, research has shown that hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway, recognizes AHX and AOH as substrates. researchgate.net This enzyme catalyzes the reversible interconversion between AHX and its ribonucleotide, suggesting a role in both the biosynthesis and metabolism of AHX. nih.gov A deeper understanding of the kinetics and substrate specificity of HGPRT and other related enzymes could reveal novel regulatory points in purine metabolism.
The inhibitory profiles of AHX and its derivatives against various enzymes are also of significant interest. In cell-free fractions, AHX has been shown to selectively inhibit the conversion of hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP), without affecting the conversion of adenine (B156593) to adenosine (B11128) monophosphate (AMP). This suggests a potential role in regulating guanine (B1146940) nucleotide synthesis and could be explored further for therapeutic applications. Additionally, a metabolite of AHX, 2-aza-8-oxohypoxanthine, has been found to inhibit tyrosinase activity, leading to reduced melanin (B1238610) production in melanoma cells, indicating potential cosmetic applications.
Furthermore, the discovery that nitric oxide (NO) synthase (NOS) is involved in the formation of the 1,2,3-triazine (B1214393) ring of AHX opens up new avenues for research into the enzymatic machinery responsible for its unique structure. nih.govnii.ac.jp The identification and characterization of the specific NOS isoforms and other enzymes involved in this novel biosynthetic pathway in both fungi and plants will be crucial. researchgate.netnii.ac.jp This could lead to the discovery of new enzymatic reactions and biocatalysts for the synthesis of nitrogen-rich heterocyclic compounds.
| Enzyme | Transformation/Inhibition | Potential Research Direction |
| Xanthine Oxidase | Oxidation of AHX to AOH nii.ac.jpnii.ac.jp | Investigating the enzyme's role in the bioactivity of FCs in different plant species. |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Reversible interconversion between AHX and its ribonucleotide researchgate.netnih.gov | Elucidating the regulatory role of this interconversion in purine metabolism and plant growth. |
| Unknown Enzymes | Inhibition of IMP synthesis from hypoxanthine | Identifying the specific enzyme(s) inhibited by AHX and exploring the therapeutic potential of this inhibition. |
| Tyrosinase | Inhibition by a metabolite of AHX | Characterizing the inhibitory mechanism and developing derivatives with enhanced activity for cosmetic applications. |
| Nitric Oxide Synthase (NOS) | Formation of the 1,2,3-triazine ring of AHX nih.govnii.ac.jp | Identifying and characterizing the specific NOS isoforms and other enzymes involved in the biosynthetic pathway. |
Development of Advanced Synthetic Strategies for Analogs
The development of advanced synthetic strategies for 2-Azahypoxanthine (AHX) analogs is crucial for exploring their structure-activity relationships and unlocking their full potential in various applications. The current synthesis of AHX often starts from 5-aminoimidazole-4-carboxamide (B1664886) (AICA), a known intermediate in the purine metabolic pathway. nii.ac.jp A notable method involves the diazotization of AICA followed by treatment with ammonia (B1221849) to form the triazine ring. While this allows for large-scale production, future research will likely focus on developing more efficient, versatile, and environmentally friendly synthetic routes. nii.ac.jp
One promising area is the application of modern synthetic methodologies, such as multicomponent reactions and flow chemistry, to streamline the synthesis of AHX and its derivatives. researchgate.net These approaches could offer advantages in terms of reaction time, yield, and purification. researchgate.net For instance, a one-pot, two-step synthesis of highly substituted imidazoles has been demonstrated, which could potentially be adapted for the synthesis of AHX analogs. researchgate.net
Furthermore, the synthesis of labeled derivatives of AHX is essential for mechanistic studies. Biotin-labeled probes of AHX and its riboside derivative (AHXr) have been synthesized to facilitate receptor-binding studies. nii.ac.jp The development of other probes, such as those with fluorescent or radioactive labels, will be invaluable for tracking the uptake, transport, and localization of these compounds in plants and other biological systems. The synthesis of a protected 2-aza-2'-deoxyinosine derivative with a photolabile group for oligonucleotide synthesis also opens up possibilities for studying the interaction of AHX with nucleic acids. tandfonline.com
The creation of a diverse library of AHX analogs with modifications at various positions of the purine ring system will be a key focus of future synthetic efforts. This will involve exploring a range of substitution reactions to introduce different functional groups. The goal is to identify analogs with enhanced biological activity, improved selectivity, or novel properties. For example, the synthesis of derivatives with altered lipophilicity or metabolic stability could lead to compounds with improved performance as plant growth regulators or therapeutic agents.
| Synthetic Strategy | Description | Potential Advantages |
| Diazotization of AICA | A common method for the synthesis of the triazine ring of AHX. | Allows for large-scale production. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. researchgate.net | Increased efficiency, reduced waste, and access to diverse structures. researchgate.net |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Improved control over reaction parameters, enhanced safety, and potential for automation. |
| Synthesis of Labeled Probes | Incorporating isotopic or functional tags (e.g., biotin (B1667282), fluorescent groups) into the AHX structure. nii.ac.jp | Facilitates mechanistic studies, including receptor binding and cellular localization. nii.ac.jp |
| Solid-Phase Synthesis | Attaching the starting material to a solid support and performing sequential reactions. tandfonline.com | Simplifies purification and allows for the rapid synthesis of compound libraries. tandfonline.com |
Investigation of Broader Biochemical Intersections and Signaling Pathways
Future investigations into 2-Azahypoxanthine (AHX) and its derivatives are expected to reveal broader intersections with various biochemical pathways and signaling networks beyond their established role in purine metabolism and plant growth regulation. The discovery that these compounds, termed "fairy chemicals" (FCs), are endogenously produced in both fungi and plants from the purine metabolic intermediate 5-aminoimidazole-4-carboxamide (AICA) provides a critical starting point. researchgate.netnii.ac.jpnih.gov
A significant area for future research is the exploration of the link between AHX and nitric oxide (NO) signaling. The biosynthesis of the unique 1,2,3-triazine ring of AHX involves reactive nitrogen species (RNS) derived from NO, which is produced by nitric oxide synthase (NOS). nii.ac.jp This finding suggests a direct intersection between purine metabolism and NO signaling, two fundamental pathways in most living organisms. Further research is needed to elucidate how the production and activity of NOS are coordinated with the AHX biosynthetic pathway and how this interplay influences physiological processes.
The potential for FCs to modulate pathways related to human health is another exciting frontier. For instance, imidazole-4-carboxamide (ICA), another fairy chemical, has been shown to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, suggesting a potential role in cancer immunotherapy. semanticscholar.org While this research focused on ICA, it opens the door to investigating whether AHX and its analogs possess similar or complementary activities. Furthermore, AHX has been reported to suppress retinal angiogenesis as a hypoxia-inducible factor (HIF) inhibitor, indicating a potential therapeutic application in diseases characterized by abnormal blood vessel growth. semanticscholar.org
The structural similarity of FCs to purines also suggests potential interactions with a wide range of proteins that bind purine-based molecules, such as kinases, G-protein coupled receptors, and various metabolic enzymes. High-throughput screening of AHX and its analogs against panels of these proteins could uncover novel molecular targets and lead to the development of new therapeutic agents.
Finally, the ecological implications of FCs warrant further investigation. These compounds are produced by fungi and influence the growth of plants, suggesting a role in fungus-plant interactions. researchgate.net Research could explore how FCs affect the broader soil microbiome and whether they play a role in symbiotic or pathogenic relationships between fungi and plants. Understanding these ecological interactions could have implications for sustainable agriculture and ecosystem management.
| Biochemical Intersection/Signaling Pathway | Key Findings | Future Research Questions |
| Nitric Oxide (NO) Signaling | The biosynthesis of AHX involves NO synthase (NOS) and reactive nitrogen species (RNS). nii.ac.jp | How is the activity of NOS regulated in coordination with AHX biosynthesis? What are the physiological consequences of this interplay? |
| Cancer-Related Pathways | Imidazole-4-carboxamide (ICA) inhibits the expression of Axl, PD-L1, and PD-L2 in melanoma cells. semanticscholar.org | Do AHX and its analogs have similar or complementary anticancer activities? What are the underlying molecular mechanisms? |
| Hypoxia-Inducible Factor (HIF) Signaling | AHX acts as a HIF inhibitor, suppressing retinal angiogenesis. semanticscholar.org | Can AHX or its derivatives be developed as therapeutic agents for diseases involving abnormal angiogenesis? |
| Fungus-Plant Interactions | FCs are produced by fungi and regulate plant growth. researchgate.net | What is the role of FCs in symbiotic or pathogenic relationships between fungi and plants? How do they affect the soil microbiome? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
